5-(Dichloromethyl)-1,2-oxazole
Description
5-(Dichloromethyl)-1,2-oxazole is a halogen-substituted oxazole derivative featuring a dichloromethyl (-CHCl₂) group at the 5-position of the oxazole ring. Oxazoles are aromatic heterocycles containing one oxygen and one nitrogen atom, widely studied for their biological activities and synthetic versatility . This method typically involves reacting aldehydes with p-toluenesulfonylmethyl isocyanide (TosMIC) in methanol under basic conditions .
Properties
CAS No. |
169888-53-3 |
|---|---|
Molecular Formula |
C4H3Cl2NO |
Molecular Weight |
151.98 g/mol |
IUPAC Name |
5-(dichloromethyl)-1,2-oxazole |
InChI |
InChI=1S/C4H3Cl2NO/c5-4(6)3-1-2-7-8-3/h1-2,4H |
InChI Key |
BTWKKUKIKRFJQX-UHFFFAOYSA-N |
SMILES |
C1=C(ON=C1)C(Cl)Cl |
Canonical SMILES |
C1=C(ON=C1)C(Cl)Cl |
Synonyms |
Isoxazole, 5-(dichloromethyl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Differences
The substituent at the 5-position of the oxazole ring critically determines the compound’s properties. Below is a comparative analysis:
Table 1: Substituent Effects on Oxazole Derivatives
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The dichloromethyl group (-CHCl₂) significantly reduces electron density at the oxazole ring compared to phenyl or thiophene substituents. This enhances reactivity toward electrophilic aromatic substitution but may reduce stability under acidic conditions .
- Halogen Effects : Bromomethyl (-CH₂Br) and chlorodifluoromethyl (-CF₂Cl) groups increase molecular weight and polarity, affecting solubility and pharmacokinetics. Dichloromethyl’s dual Cl atoms confer higher lipophilicity than single-halogen analogs .
Yield and Purity Challenges :
- Halogenated aldehydes (e.g., CF₂Cl- or CHCl₂-substituted) may exhibit lower reactivity, necessitating optimized conditions (e.g., higher temperatures or alternative bases) .
Key Insights :
- Dichloromethyl vs. Phenyl : The dichloromethyl group’s electron-withdrawing nature may reduce binding affinity to enzymes like COX-2 compared to electron-rich phenyl or thiophene derivatives .
- Toxicity Considerations: Halogenated oxazoles (e.g., bromomethyl, dichloromethyl) may exhibit higher cytotoxicity, as seen in halogenated furanones (), necessitating careful safety evaluation .
Handling Recommendations :
- Dichloromethyl derivatives require storage in anhydrous environments to prevent hydrolysis.
- Bromomethyl analogs demand precautions against alkylation-related toxicity .
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